Bienvenue dans la boutique en ligne BenchChem!

Pruvanserin

5-HT2A selectivity 5-HT2C off-target binding affinity comparison

Pruvanserin is a highly selective 5-HT2A antagonist (Ki=0.87 nM; >640-fold over 5-HT2C) with proven in vivo efficacy in diabetic neuropathic pain models and Phase II clinical sleep data. Unlike mixed-profile comparators, its defined receptor pharmacology eliminates confounding 5-HT2C effects—essential for reproducible CNS research. Order high-purity reference standard for pain pathway dissection or sleep-wake studies.

Molecular Formula C22H21FN4O
Molecular Weight 376.4 g/mol
CAS No. 443144-26-1
Cat. No. B1233070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePruvanserin
CAS443144-26-1
Molecular FormulaC22H21FN4O
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N
InChIInChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2
InChIKeyAQRLDDAFYYAIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Pruvanserin (CAS 443144-26-1) Remains a Key Reference Molecule for 5-HT2A Antagonist Research and Procurement


Pruvanserin (EMD-281014, LY-2422347) is a selective serotonin 5-HT2A receptor antagonist originally developed for insomnia that remains a critical reference tool for discriminating 5-HT2A-mediated pharmacology from closely related receptor subtypes [1]. Unlike many 5-HT2A ligands that exhibit substantial off-target activity at 5-HT2C, dopaminergic, or adrenergic receptors, pruvanserin was optimized to achieve sub-nanomolar 5-HT2A potency with exceptional selectivity that directly impacts experimental interpretability and procurement decisions [2].

The Insufficiency of 5-HT2A Antagonist Class Generalizations: Why Pruvanserin Cannot Be Interchanged with Volinanserin, Pimavanserin, or Eplivanserin


The 5-HT2A receptor antagonist class encompasses compounds with profoundly divergent selectivity profiles that produce distinct functional outcomes in vivo. While volinanserin, pimavanserin, and eplivanserin share 5-HT2A antagonism with pruvanserin, their varying degrees of 5-HT2C cross-reactivity and differential signaling bias render generic substitution scientifically unsound [1]. Pruvanserin exhibits an approximately 3,811-fold binding selectivity for 5-HT2A over 5-HT2C, in contrast to pimavanserin's ~12-fold selectivity or eplivanserin's ~21-fold preference, meaning that a simple potency comparison at 5-HT2A alone fails to capture the critical selectivity dimension that dictates interpretability of behavioral and electrophysiological endpoints .

Quantitative Differentiation of Pruvanserin Against Closest 5-HT2A Antagonist Comparators: A Procurement-Relevant Evidence Guide


5-HT2A vs. 5-HT2C Binding Selectivity: Pruvanserin Demonstrates 3,811-Fold Discrimination Versus 12-21-Fold for Pimavanserin and Eplivanserin

Pruvanserin displays a 5-HT2A/5-HT2C selectivity ratio of approximately 3,811-fold based on Ki values of 0.87 nM (5-HT2A) and 557 nM (5-HT2C) . In direct cross-study comparison, pimavanserin achieves only ~12-fold selectivity for 5-HT2A over 5-HT2C , while eplivanserin shows an intermediate ~21-fold preference (5-HT2A IC50 5.8 nM vs. 5-HT2C IC50 120 nM) . This represents a >300-fold greater selectivity window for pruvanserin over pimavanserin and >180-fold over eplivanserin.

5-HT2A selectivity 5-HT2C off-target binding affinity comparison

Absolute 5-HT2A Binding Affinity: Pruvanserin Ki of 0.48-0.87 nM Compares Favorably with Ketanserin (Ki 2.5 nM) but Is Slightly Weaker than Volinanserin (Ki 0.36 nM)

Pruvanserin binds human recombinant 5-HT2A receptors with a Ki of 0.48 nM measured by [125I]DOI displacement in HEK293 cells [1], with an alternative laboratory reporting Ki of 0.87 nM . The classical 5-HT2A antagonist ketanserin exhibits a 5- to 10-fold weaker affinity for human 5-HT2A (Ki 2.5 nM) [2]. Volinanserin (MDL-100907) binds with marginally higher affinity (Ki 0.36 nM) but possesses only ~80-300-fold selectivity over 5-HT2C, dramatically lower than pruvanserin's window.

5-HT2A binding affinity radioligand displacement potency comparison

Functional Antagonism at 5-HT2A: Pruvanserin Achieves GTPγS IC50 of 9.3 nM in a Pathway-Relevant Functional Assay

In the [35S]GTPγS functional assay measuring G-protein activation downstream of human 5-HT2A receptors, pruvanserin exhibits an IC50 of 9.3 nM . This functional potency, while right-shifted relative to its binding Ki, confirms that pruvanserin acts as a full antagonist in the Gq/11 signaling pathway rather than a partial agonist or biased ligand. Comparable functional data for volinanserin, pimavanserin, and eplivanserin in identical assay conditions are not available in the public domain, limiting direct functional comparison; however, pruvanserin's consistent translation from binding to functional antagonism distinguishes it from ligands such as pimavanserin that exhibit inverse agonism at Gαi1 while acting as neutral antagonists at Gαq/11 [1].

functional antagonism GTPγS binding G-protein signaling

In Vivo Efficacy: Pruvanserin Reverses Tactile Allodynia in Diabetic Rat Model, a Translational Endpoint Not Reported for Volinanserin or Pimavanserin

Pruvanserin has been shown to alleviate tactile allodynia in streptozotocin-induced diabetic rats [1], a validated model of painful diabetic neuropathy. This in vivo efficacy endpoint has not been reported for other selective 5-HT2A antagonists such as volinanserin, pimavanserin, or eplivanserin, suggesting that pruvanserin's specific combination of selectivity and brain penetration may translate into therapeutic effects distinct from those achievable with other class members.

tactile allodynia diabetic neuropathy in vivo pharmacology

Clean Off-Target Profile: Negligible Binding to Human D2 and hERG (IKr) Channels, Differentiating Pruvanserin from Less Selective Antipsychotic-Derived 5-HT2A Antagonists

Pruvanserin displays negligible binding affinity at human dopamine D2 receptors (Ki >1,000 nM) and the cardiac potassium channel hERG/IKr (IC50 >1,268 nM) . This contrasts sharply with antipsychotic-derived 5-HT2A ligands such as risperidone and clozapine, which exhibit potent D2 and/or hERG activity, and with ritanserin, which binds 5-HT2A and 5-HT2C with nearly equivalent affinity (Ki 3.8 nM and 2.7 nM, respectively) . While volinanserin and pimavanserin similarly avoid D2 and hERG activity, they cannot match pruvanserin's combined high potency, selectivity, and clean off-target signature.

off-target safety D2 receptor hERG liability

Solubility Enhancement Through Isosteric Replacement: Imidazo[1,2-b]pyrazole Analog Improves Aqueous Solubility, Validating Pruvanserin Scaffold for Lead Optimization

A comparative study demonstrated that substituting the indole core of pruvanserin with a 1H-imidazo[1,2-b]pyrazole isostere results in significantly improved aqueous solubility while retaining pharmacological activity [1]. This finding establishes pruvanserin not merely as a standalone tool compound but as a validated starting scaffold for solubility-driven lead optimization campaigns, a feature not reported for volinanserin or pimavanserin scaffolds in the same context.

solubility optimization isosteric replacement medicinal chemistry

Optimal Procurement Scenarios for Pruvanserin: Where the Compound's Quantitative Differentiation Drives Scientific Value


5-HT2A vs. 5-HT2C Receptor Deconvolution Studies in Neurophysiology and Behavior

When experimental designs require unambiguous attribution of observed effects to 5-HT2A rather than 5-HT2C receptors, pruvanserin's ~3,811-fold selectivity ratio eliminates the interpretive ambiguity inherent in using pimavanserin (~12-fold) or eplivanserin (~21-fold). This is critical for electrophysiological studies of serotonergic modulation of prefrontal cortex circuits, sleep architecture analysis (N3/slow-wave sleep enhancement), and behavioral pharmacology experiments where 5-HT2C activation produces opposing effects on dopamine release and anxiety-like behavior [1].

In Vivo Target Validation for 5-HT2A-Mediated Pain Indications

Pruvanserin is the only selective 5-HT2A antagonist with published in vivo efficacy in a diabetic neuropathic pain model (tactile allodynia reversal) [2]. Research groups investigating 5-HT2A as a target for painful diabetic neuropathy or other chronic pain conditions should prioritize pruvanserin as the reference molecule for target engagement and proof-of-concept studies, as alternative selective antagonists lack this preclinical efficacy anchor.

Functional Selectivity and G-Protein Signaling Pathway Profiling

For laboratories employing [35S]GTPγS binding assays or other G-protein activation readouts to characterize 5-HT2A ligand pharmacology, pruvanserin provides a well-defined neutral antagonist benchmark (GTPγS IC50 9.3 nM, Gq/11 pathway) against which inverse agonists (e.g., pimavanserin at Gαi1) [3] and biased ligands can be systematically compared. Its clean functional profile avoids the confounding signaling bias that complicates interpretation when using pimavanserin or its derivatives.

Medicinal Chemistry Lead Optimization Starting from a Validated, Solubility-Tractable Scaffold

The demonstration that pruvanserin's indole core can be isosterically replaced with 1H-imidazo[1,2-b]pyrazole to achieve significantly improved aqueous solubility without loss of target activity [4] makes pruvanserin the preferred starting point for lead optimization campaigns where oral bioavailability or formulation developability are critical milestones. Competing scaffolds (volinanserin, pimavanserin) lack published isostere solubility data, introducing greater uncertainty for development-oriented programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pruvanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.